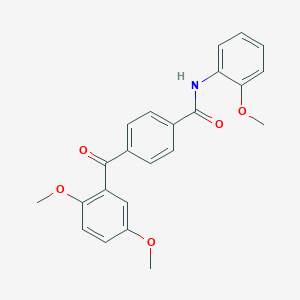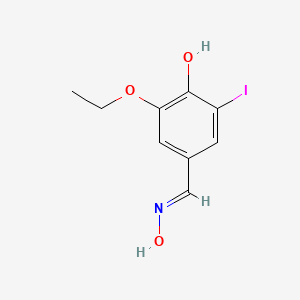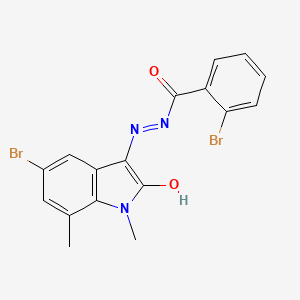![molecular formula C15H12ClN5O2 B6124295 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and its inhibition has been shown to be an effective treatment for various B-cell malignancies.
Mecanismo De Acción
BTK is a key enzyme in B-cell receptor signaling and its inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell activation, proliferation, and survival. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, leading to the suppression of B-cell receptor signaling.
Biochemical and Physiological Effects
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for BTK, its good pharmacokinetic properties, and its ability to induce apoptosis in B-cell malignancies. However, there are also some limitations to its use in lab experiments. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a small molecule inhibitor and may have off-target effects on other kinases. In addition, its efficacy may be limited in patients with mutations in BTK or downstream signaling pathways.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One potential application is in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling. Further studies are needed to fully understand the efficacy and safety of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in these applications. Additionally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a coupling reagent. The resulting product is then reduced using a reducing agent to yield 4-chloro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(4-methoxyphenyl)benzamide with sodium azide and copper (I) iodide to yield 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to be a potent and selective inhibitor of BTK, with IC50 values ranging from 0.85 to 2.2 nM. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical studies.
Propiedades
IUPAC Name |
4-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVOWBCXSKQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)

![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)

![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6124300.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)
